

# "Methyl 2-amino-4-fluoro-5-methoxybenzoate"

## CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | Methyl 2-amino-4-fluoro-5-methoxybenzoate |
| Cat. No.:      | B595821                                   |

[Get Quote](#)

## An In-depth Technical Guide on Methyl Aminofluoromethoxybenzoates

### Introduction

This technical guide addresses the chemical properties and potential applications of methyl aminofluoromethoxybenzoates, a class of compounds with significant interest in pharmaceutical and chemical research. While specific data for **"Methyl 2-amino-4-fluoro-5-methoxybenzoate"** is not readily available in public databases, this document provides comprehensive information on its closely related isomers. The strategic incorporation of fluorine, amino, and methoxy groups onto a benzoic acid methyl ester scaffold makes these molecules valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Physicochemical Data of Methyl Aminofluoromethoxybenzoate Isomers

Due to the absence of specific data for **Methyl 2-amino-4-fluoro-5-methoxybenzoate**, the following table summarizes the CAS number and molecular weight of several known isomers. This data is crucial for researchers in identifying and characterizing these compounds.

| Compound Name                             | CAS Number   | Molecular Weight ( g/mol ) |
|-------------------------------------------|--------------|----------------------------|
| Methyl 4-amino-5-fluoro-2-methoxybenzoate | 617246-14-7  | 199.18                     |
| Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | Not Available              |
| Methyl 2-amino-4-methoxybenzoate          | 50413-30-4   | 181.19                     |
| Methyl 2-amino-4,5-dimethoxybenzoate      | 26759-46-6   | 211.22                     |

## Role in Medicinal Chemistry and Drug Discovery

Fluorinated aromatic compounds are of significant interest in modern drug discovery. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties.<sup>[1][2][3][4]</sup> For instance, the C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that site, thereby improving the metabolic stability and bioavailability of a drug.<sup>[3][5]</sup> Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target.<sup>[4]</sup>

The general class of aminobenzoic acid derivatives serves as a versatile scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and antimicrobial agents.<sup>[6]</sup> The combination of these features in methyl aminofluoromethoxybenzoates makes them attractive building blocks for the synthesis of novel therapeutic candidates.

## Experimental Protocols: General Synthesis of Substituted Aminobenzoic Acid Esters

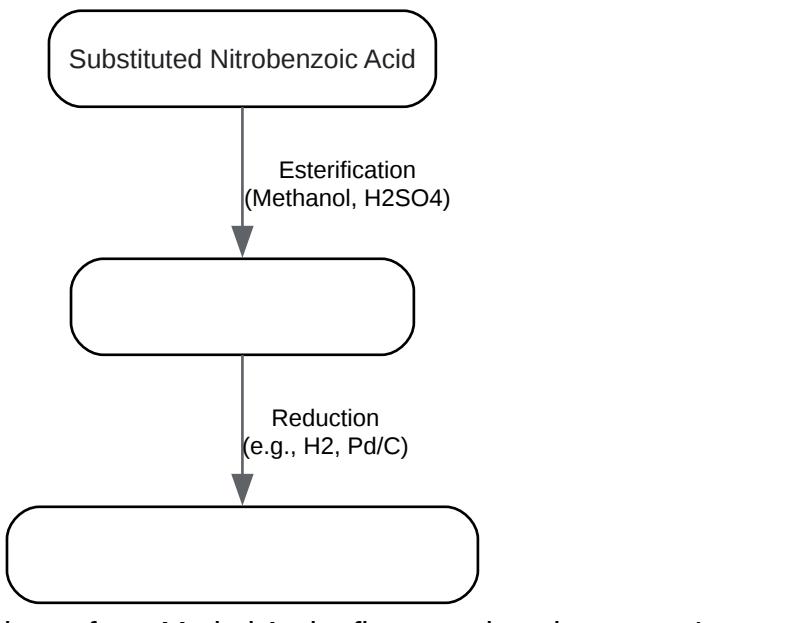
The synthesis of substituted aminobenzoic acid esters can be achieved through various methods. A common approach involves the esterification of the corresponding aminobenzoic acid.

### General Protocol for Fischer Esterification of a Substituted p-Aminobenzoic Acid:

This protocol describes a general method for the synthesis of a methyl ester from a p-aminobenzoic acid derivative.

#### Materials and Reagents:

- Substituted p-Aminobenzoic Acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (catalyst)
- Sodium Bicarbonate solution (saturated)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

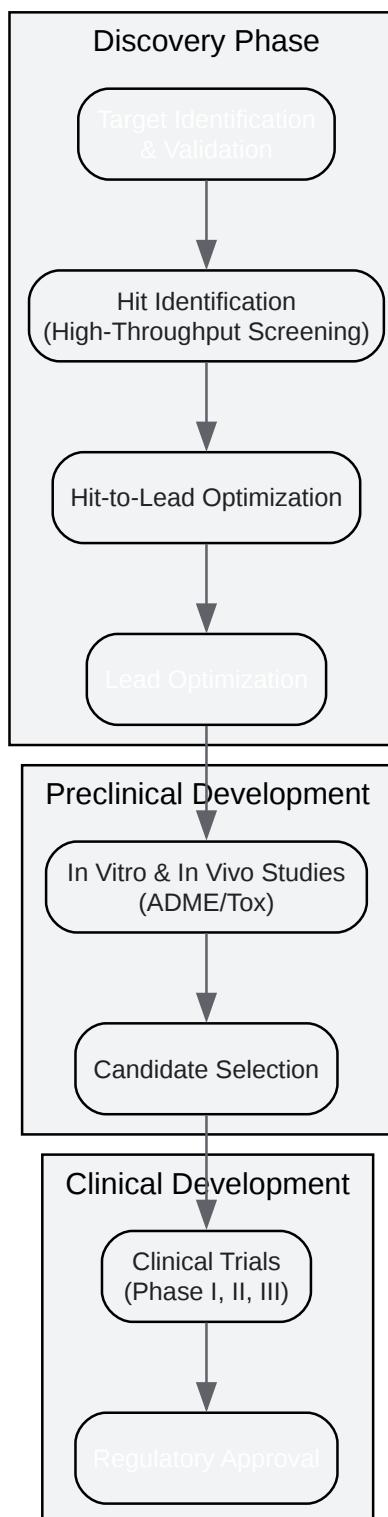

#### Procedure:

- In a round-bottom flask, dissolve the substituted p-aminobenzoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

- Evaporate the solvent to obtain the crude methyl ester product, which can be further purified by recrystallization or column chromatography.

## Visualizations

### Synthetic Pathway for a Methyl Aminofluoromethoxybenzoate Isomer




General Synthetic Pathway for a Methyl Aminofluoromethoxybenzoate Isomer

[Click to download full resolution via product page](#)

Caption: A generalized two-step synthesis of a methyl aminofluoromethoxybenzoate isomer.

Logical Workflow for Small Molecule Drug Discovery



Small Molecule Drug Discovery Workflow

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the discovery and development of small molecule drugs.[7][8][9][10]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbinfo.com [nbinfo.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Small Molecule Drug Discovery Software [dotmatics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- To cite this document: BenchChem. ["Methyl 2-amino-4-fluoro-5-methoxybenzoate" CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595821#methyl-2-amino-4-fluoro-5-methoxybenzoate-cas-number-and-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)